7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
Preparation Methods
The synthesis of 7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common synthetic route includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of the compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring cost-effectiveness and consistency in product quality.
Chemical Reactions Analysis
7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield boronic acids, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol exerts its effects involves its interaction with molecular targets such as enzymes or proteins. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity . This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing new drugs.
Comparison with Similar Compounds
7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-containing heterocycles such as:
7-Fluorobenzofurazan-4-sulfonamide: This compound also contains a fluorine atom and a boron-based structure, but differs in its functional groups and specific applications.
7-Fluoro-N,N-dimethylbenzo[c][1,2,5]oxadiazole-4-sulfonamide: Similar in structure but with different substituents, leading to varied chemical properties and uses.
The uniqueness of this compound lies in its specific boron-oxygen framework, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H10BFO2 |
---|---|
Molecular Weight |
179.99 g/mol |
IUPAC Name |
7-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C9H10BFO2/c1-9(2)6-4-3-5-7(11)8(6)10(12)13-9/h3-5,12H,1-2H3 |
InChI Key |
WETLVQVRYQGLQS-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC=C2F)C(O1)(C)C)O |
Origin of Product |
United States |
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